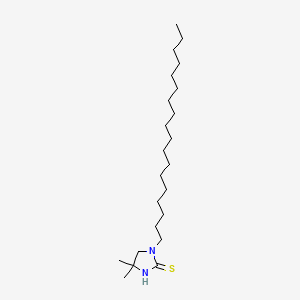
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is an organic compound with the molecular formula C23H46N2S It is a derivative of imidazolidine, characterized by the presence of a thione group (-C=S) and a long octadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with octadecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The octadecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The long octadecyl chain allows for incorporation into lipid bilayers, affecting membrane properties and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-imidazolidinethione: Lacks the octadecyl chain, resulting in different solubility and reactivity.
1-Octadecyl-2-imidazolidinethione: Similar structure but without the dimethyl groups, affecting steric properties and reactivity.
4,4-Dimethyl-1-octadecyl-2-thiohydantoin: Contains a thiohydantoin ring instead of an imidazolidine ring, leading to different chemical behavior.
Uniqueness
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is unique due to its combination of a long hydrophobic chain and a reactive thione group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propiedades
Número CAS |
63869-16-9 |
|---|---|
Fórmula molecular |
C23H46N2S |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-octadecylimidazolidine-2-thione |
InChI |
InChI=1S/C23H46N2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23(2,3)24-22(25)26/h4-21H2,1-3H3,(H,24,26) |
Clave InChI |
YPAYDYHGKCVDFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1CC(NC1=S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















